Phenyl-sulfonium chloride

Vue d'ensemble

Description

Phenyl-sulfonium chloride compounds are versatile intermediates in organic synthesis, often used for introducing various functional groups into molecules. These compounds are characterized by a sulfur atom bonded to a phenyl group and a substituent, with a positive charge localized on the sulfur atom, balanced by a chloride anion.

Synthesis Analysis

The synthesis of phenyl-sulfonium chloride derivatives can be achieved through different methods. For instance, the reaction of 1,2-allenyl sulfoxides with halogenating agents such as I2, CuBr2, NBS, or Br2 in the presence of LiOAc.2H2O leads to the formation of E-2-halo-1-phenylsulfinyl-1-alken-3-ols, which are key intermediates for further transformations . Additionally, S-(difluoromethyl)-S-phenyl-S-(2,4,6-trialkoxyphenyl) sulfonium salts have been synthesized, showcasing the importance of intramolecular hydrogen bonds for the stability and reactivity of these compounds .

Molecular Structure Analysis

The molecular structure of phenyl-sulfonium chloride derivatives is influenced by the substituents attached to the sulfur atom. The presence of electron-withdrawing groups can stabilize the positive charge on the sulfur, while electron-donating groups can lead to different reactivity patterns. The structure of these compounds is crucial for their reactivity in various chemical reactions .

Chemical Reactions Analysis

Phenyl-sulfonium chloride compounds participate in a variety of chemical reactions. They can undergo Pd- or Ni-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Negishi reactions, to form multisubstituted allylic alcohols . Electrophilic difluoromethylation of β-ketoesters and malonates using S-(difluoromethyl)sulfonium salts has been reported to proceed with excellent yields and regioselectivities . Furthermore, these compounds can be used in the oxidative polymerization of diphenyl disulfide, leading to the formation of poly(p-phenylene sulfide) .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl-sulfonium chloride derivatives are influenced by their molecular structure. These compounds are generally stable under air and light, which is advantageous for their handling and storage . The presence of a phenyl group can confer aromatic character to the molecule, affecting its reactivity and the types of reactions it can participate in. The chloride counterion also plays a role in the solubility and reactivity of these compounds .

Applications De Recherche Scientifique

1. Synthesis and Formation Mechanism

Phenyl-sulfonium chloride is instrumental in synthesizing sulfilimine, with its reaction kinetics significantly influenced by pH. Electron-releasing groups in phenyl rings of aryl methyl sulfides facilitate this reaction, highlighting its role in synthetic chemistry (Tsujihara et al., 1969).

2. Polymer Chemistry

In polymer science, phenyl-sulfonium chloride is used to produce highly sulfonated poly(phenylene sulfide). This compound, derived from the polysulfonium cation, exhibits remarkable thermal stability and conductivity, making it relevant in the development of thermostable proton-conducting polymers (Miyatake et al., 1996).

3. Molecular Structure Studies

The molecular structures of cyclic sulfonium salts, including phenyl-sulfonium chloride, have been extensively studied. These studies reveal detailed insights into the molecular arrangements and interactions within these compounds, which are crucial for understanding their chemical properties (Szabó et al., 1990).

4. Photochemical and Electrochemical Studies

Phenyl-sulfonium chloride is also studied in the context of photochemical and electrochemical reactions. These studies shed light on the radical decomposition processes of sulfonium salts, which is fundamental in understanding their behavior in various chemical environments (Staško et al., 1993).

5. Glycosylation Processes

In the field of organic chemistry, phenyl-sulfonium chloride plays a role in glycosylation processes. It aids in the stereoselective formation of glycosides, a critical step in the synthesis of complex carbohydrates and oligosaccharides (Kim et al., 2005).

6. Zeolite Synthesis

Sulfonium-based compounds, including phenyl-sulfonium chloride, have been explored as structure-directing agents in the synthesis of microporous materials like aluminophosphates. This highlights its utility in materials science and catalysis (Lee et al., 2019).

7. Antimicrobial Activity

Research into the antimicrobial properties of sulfonium compounds, including phenyl-sulfonium chloride, has shown promising results. These studies provide insights into their potential use as antimicrobials, offering alternatives to more hazardous compounds (Hirayama, 2011).

Safety And Hazards

While specific safety and hazards information for Phenyl-sulfonium chloride is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Orientations Futures

Sulfonium salts, including Phenyl-sulfonium chloride, are envisioned for future applications as customized reagents for the late-stage functionalization of advanced organic structures, either in combination with traditional coupling catalysis, or with the more trending areas of photoredox catalysis and electrosynthesis .

Propriétés

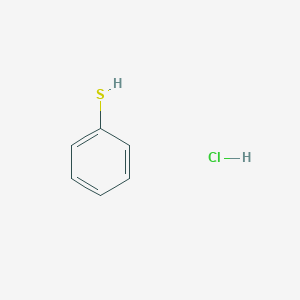

IUPAC Name |

benzenethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.ClH/c7-6-4-2-1-3-5-6;/h1-5,7H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXXTYYBNQKGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl-sulfonium chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)

![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B132249.png)

![1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone](/img/structure/B132254.png)

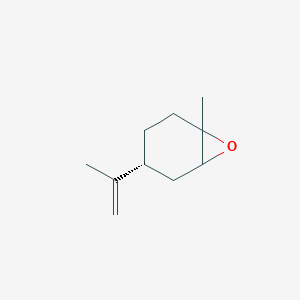

![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)